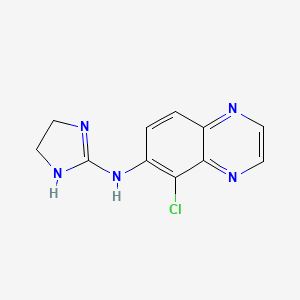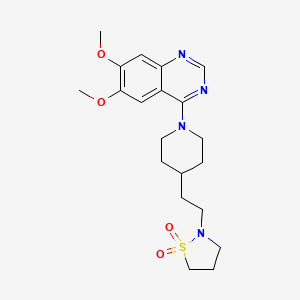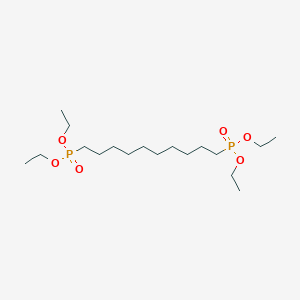
Tetraethyl decane-1,10-diylbis(phosphonate)
Descripción general
Descripción
Tetraethyl decane-1,10-diylbis(phosphonate) is a biochemical used for proteomics research . It has a molecular formula of C18H40O6P2 and a molecular weight of 414.45 .
Synthesis Analysis
Tetraethyl decane-1,10-diylbis(phosphonate) is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of Tetraethyl decane-1,10-diylbis(phosphonate) is represented by the formula C18H40O6P2 .Physical And Chemical Properties Analysis
The molecular weight of Tetraethyl decane-1,10-diylbis(phosphonate) is 414.45 .Aplicaciones Científicas De Investigación
- Scientific Field : Biochemical and Proteomics Research
- Summary of the Application : Tetraethyl decane-1,10-diylbis(phosphonate) is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are a type of drug that can degrade disease-causing proteins in cells .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific PROTAC being synthesized and the target protein. Typically, the process involves chemical synthesis in a laboratory setting, under controlled conditions .
- Results or Outcomes : The outcomes of using Tetraethyl decane-1,10-diylbis(phosphonate) in the synthesis of PROTACs can vary widely, as it depends on the specific PROTAC and target protein. However, successful synthesis can lead to the development of drugs that can degrade disease-causing proteins in cells .
The specific methods of application or experimental procedures would depend on the specific PROTAC being synthesized and the target protein. Typically, the process involves chemical synthesis in a laboratory setting, under controlled conditions .
The outcomes of using Tetraethyl decane-1,10-diylbis(phosphonate) in the synthesis of PROTACs can vary widely, as it depends on the specific PROTAC and target protein. However, successful synthesis can lead to the development of drugs that can degrade disease-causing proteins in cells .
Direcciones Futuras
Propiedades
IUPAC Name |
1,10-bis(diethoxyphosphoryl)decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O6P2/c1-5-21-25(19,22-6-2)17-15-13-11-9-10-12-14-16-18-26(20,23-7-3)24-8-4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLDHSYSRUFYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633764 | |
| Record name | Tetraethyl decane-1,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl decane-1,10-diylbis(phosphonate) | |
CAS RN |
5943-62-4 | |
| Record name | Tetraethyl decane-1,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



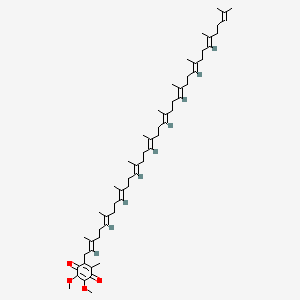

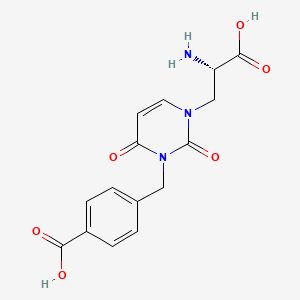
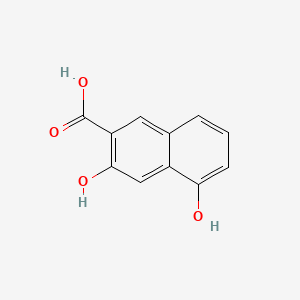
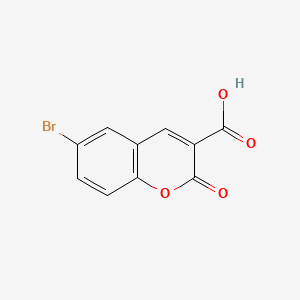

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
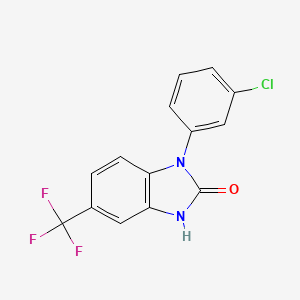
![3-[({[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B1682685.png)
![4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide](/img/structure/B1682689.png)
![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B1682690.png)
